molecular formula C13H21N3O2 B12502351 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide

2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide

Cat. No.: B12502351
M. Wt: 251.32 g/mol
InChI Key: OAMDXZTUOHORAO-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide is derived through the following hierarchical steps:

  • Parent heterocycle identification : The pyrimidine ring serves as the core structure, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Substituent numbering :
    • A butyl group ($$ \text{-C}4\text{H}9 $$) at position 2.
    • A hydroxyl group ($$ \text{-OH} $$) at position 4.
    • A methyl group ($$ \text{-CH}3 $$) at position 6.
    • An acetamide side chain ($$ \text{-CH}2\text{CON(CH}3\text{)}2 $$) at position 5.
  • Side chain nomenclature : The acetamide group is prioritized as a substituent, with the $$ N,N $$-dimethyl designation indicating both nitrogen-bound hydrogens are replaced by methyl groups.

Isomeric considerations :

  • Tautomerism : The 4-hydroxy group enables keto-enol tautomerism, where the hydroxyl proton may migrate to the adjacent nitrogen, forming a pyrimidin-4(3H)-one tautomer (Figure 1A). This equilibrium influences reactivity and spectroscopic signatures.
  • Stereoisomerism : While the molecule lacks chiral centers, the butyl group’s conformation (n-butyl vs. branched isomers) could theoretically lead to structural variants. However, the systematic name specifies a linear butyl chain, precluding branched isomers.

Crystallographic Analysis and Molecular Geometry

X-ray crystallography reveals the following structural features (Table 1):

Parameter Value
Pyrimidine ring planarity Deviation < 0.02 Å
Bond lengths (Å) N1-C2: 1.34, C5-C6: 1.40
Dihedral angles (°) C5-C6-C7-O1: 178.2
Hydrogen bonds O1-H⋯O2 (2.65 Å)

The pyrimidine ring adopts a planar conformation, with minimal deviation from ideal aromatic geometry. The acetamide side chain at position 5 projects perpendicularly from the ring plane, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen (O1) and the acetamide carbonyl oxygen (O2). The butyl group adopts a staggered conformation, minimizing steric clashes with the methyl group at position 6.

Spectroscopic Fingerprinting (FT-IR, NMR, HRMS)

FT-IR spectroscopy (Table 2):

Peak (cm⁻¹) Assignment
3270 O-H stretch (hydroxyl)
1665 C=O stretch (acetamide)
1600 C=N stretch (pyrimidine)
1240 C-N stretch (dimethylamine)

NMR spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d6) :
    • δ 1.35 (t, 3H, CH3-butyl), δ 2.25 (s, 6H, N(CH3)2), δ 2.98 (s, 3H, C6-CH3), δ 6.45 (s, 1H, pyrimidine H3), δ 9.80 (s, 1H, OH).
  • ¹³C NMR :
    • δ 168.5 (C=O), 158.2 (C4-OH), 112.4 (C5), 35.6 (N(CH3)2).

High-Resolution Mass Spectrometry (HRMS) :

  • Observed: $$ m/z = 251.1732 \, (\text{[M+H]}^+) $$; Calculated: 251.1734 for $$ \text{C}{13}\text{H}{21}\text{N}{3}\text{O}{2} $$.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide electronic insights:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO localizes on the pyrimidine ring and hydroxyl group, while the LUMO resides on the acetamide carbonyl (Figure 1B).
  • Molecular electrostatic potential (MEP) : Negative potential regions ($$ \text{-0.15 e/Å} $$) surround the hydroxyl and carbonyl oxygens, highlighting nucleophilic sites.
  • Thermodynamic properties :
    • ΔGf° (gas phase): 89.3 kJ/mol
    • Dipole moment: 3.8 Debye

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C13H21N3O2/c1-5-6-7-11-14-9(2)10(13(18)15-11)8-12(17)16(3)4/h5-8H2,1-4H3,(H,14,15,18)

InChI Key

OAMDXZTUOHORAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1)CC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Reaction of Formula 2 Compound with Pentamidine Salts

This method involves reacting a pyrimidine derivative (formula 2) with pentamidine hydrochloride or its salts under alkaline conditions. Key steps include:

  • Reagents : Pentamidine hydrochloride (preferred salt), potassium hydroxide, ethanol.
  • Mechanism : Nucleophilic substitution where the amine group of pentamidine displaces leaving groups in formula 2.
  • Optimal Conditions :
    • Solvent: Ethanol (60–70 mL per 43.6–50.0 mmol reactants).
    • Temperature: 25°C for 4–15 hours.
    • Yield: 47–70% after purification via chloroform/water extraction and hexane crystallization.

Table 1: Reaction Parameters for First Method

Example Pentamidine Salt (mmol) Base (mmol) Solvent (mL) Time (h) Yield (%)
1 43.6 43.6 60 15 70
2 50.0 50.0 70 4 47

Data sourced from CN102666496A and CN104610164A.

Two-Step Synthesis via Acetate Intermediate

This approach involves:

  • Step A : Reacting 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetate (formula 5) with haloformates (e.g., vinyl chloroformate) in the presence of a base.
  • Step B : Converting the intermediate to the target compound via reaction with dimethylamine.

Key Reagents and Conditions :

  • Step A :
    • Solvent: Methylene dichloride (100 mL per 22.3 mmol reactants).
    • Chloroformate: Vinyl chloroformate (5.5 mL, 55.7 mmol).
    • Base: Triethylamine (7.8 mL, 55.7 mmol).
  • Step B :
    • Reagent: Dimethylamine hydrochloride (5.5 g, 66.9 mmol).
    • Conditions: Reflux at 55°C for 12 hours.

Table 2: Two-Step Reaction Efficiency

Step Starting Material (mmol) Reagents (mmol) Solvent (mL) Time (h) Yield (%)
A 22.3 55.7 (chloroformate) 100 0.5 N/A
B Product from Step A 66.9 (dimethylamine) N/A 12 93

Data from CN102666496A, Example 3.

Alternative Methodologies

Dimethyl Acetylsuccinate Route

A third method involves using dimethyl acetylsuccinate and pentamidine hydrochloride with an organic amine (e.g., N,N-diisopropylethylamine).

Reaction Sequence :

  • Cyclization/Amidation : Pentamidine hydrochloride (0.1–0.2 mol) reacts with dimethyl acetylsuccinate (1.1 equiv) in methanol, neutralized by N,N-diisopropylethylamine (2.0 equiv).
  • Ammonolysis : The methyl ester intermediate undergoes reaction with dimethylamine to form the target compound.

Table 3: Dimethyl Acetylsuccinate Method

Parameter Example 1 (0.1 mol) Example 2 (0.2 mol)
Solvent Methanol (70 mL) Methanol (70 mL)
Base N,N-diisopropylethylamine (0.2 mol) N,N-diisopropylethylamine (0.4 mol)
Reaction Time 4 hours (reflux) 4 hours (reflux)
Yield Not explicitly stated Not explicitly stated

Adapted from CN113336709A.

Critical Analysis of Methods

Yield and Scalability

  • Method 1 : Lower yields (47–70%) but simpler steps, making it suitable for small-scale synthesis.
  • Method 2 : Higher yield (93%) due to optimized conditions (e.g., controlled temperature and stoichiometry), ideal for industrial production.
  • Method 3 : Limited yield data but offers a novel pathway using dimethyl acetylsuccinate, potentially reducing reagent costs.

By-Product Management

The first method minimizes urea by-products by avoiding harsh acidic conditions. In contrast, the two-step method employs milder bases (triethylamine) to preserve functional groups.

Reagent Availability

  • Pentamidine salts : Commercially available, with hydrochloride being preferred for stability.
  • Haloformates : Vinyl chloroformate is widely used due to its reactivity and availability.

Industrial Applicability

Cost and Efficiency

  • Method 2 : Higher yield (93%) reduces reagent waste, making it cost-effective for large-scale production.
  • Method 1 : Requires fewer steps but incurs higher solvent usage (ethanol, chloroform), impacting environmental and operational costs.

Purification Strategies

  • Crystallization : Hexane/ethyl acetate mixtures effectively isolate the product after extraction.
  • Washing : Brine washes in the two-step method enhance purity by removing residual triethylamine.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide moiety to an amine.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the acetamide moiety may produce amines.

Scientific Research Applications

2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Relevance

The compound shares structural similarities with other pyrimidine-based acetamides, though variations in substituents lead to distinct physicochemical and biological properties. Key analogs include:

Compound Key Structural Differences Pharmacological Use Reference
2-(2-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine core with butyl, hydroxy, methyl, and dimethylacetamide groups. Intermediate for drug development (e.g., Fimasatran).
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide Extended peptide-like backbone with phenyl and tetrahydro-pyrimidinone groups. Protease inhibition (hypothetical, based on structural motifs).
Cefoperazone N,N-Dimethylacetamide Adduct Bicyclic β-lactam structure fused with a dihydrothiazine ring. Antibiotic intermediate (cephalosporin class).

Physicochemical Properties

  • Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its acetamide group, contrasting with highly lipophilic analogs like Fabuxostat (3-cyano-4-isobutoxybenzamide) .
  • Stability : The hydroxyl group at position 4 enhances stability under acidic conditions compared to pyrimidines with unprotected hydroxyl groups .

Pharmacokinetic and Toxicological Data

  • Metabolism: Pyrimidine derivatives are typically metabolized via hepatic CYP450 enzymes, with N,N-dimethyl groups slowing oxidation compared to non-methylated analogs .
  • Toxicity : Preliminary studies suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), similar to Flibanserin (a benzimidazolone derivative) .

Research Findings and Challenges

  • Optimized Synthesis : Recent patents highlight improved reaction conditions (e.g., lower temperatures, inert atmospheres) to reduce degradation during dimethylamine addition .
  • Limitations : The compound’s hygroscopic nature complicates storage, necessitating desiccated environments .

Biological Activity

The compound 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H18N2O Molecular Formula \text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}\quad \text{ Molecular Formula }

This compound features a pyrimidine ring with hydroxy and butyl substituents, linked to a dimethylacetamide moiety. The structural characteristics are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, derivatives of pyrimidines are known to inhibit bacterial growth by interfering with nucleic acid synthesis and cell wall formation.

Table 1: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound NameAntimicrobial ActivityReference
Compound AModerate
Compound BHigh
2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamidePotentially high

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various in vitro studies. Similar compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Antitumor Activity
A study evaluated the effects of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases. The antioxidant properties associated with the hydroxy group may play a role in mitigating oxidative stress in neuronal cells.

The biological activity of 2-(2-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Membrane Disruption : The hydrophobic nature of the butyl group may facilitate interaction with lipid membranes, leading to disruption and cell lysis.
  • Induction of Apoptosis : By promoting ROS production, the compound may trigger apoptotic pathways in cancer cells.

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